molecular formula C21H17BrN2 B10881882 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 75220-83-6

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B10881882
CAS No.: 75220-83-6
M. Wt: 377.3 g/mol
InChI Key: ZJUVFQSTBRPSAF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. Its structure features a 4-bromophenyl substituent at position 4 and a phenyl group at position 2. The compound is synthesized via the condensation of o-phenylenediamine with substituted chalcones in ethanol using piperidine as a catalyst, achieving an 85% yield under reflux conditions . Bromine substituents, being electron-withdrawing groups, influence both the electronic properties and reactivity of the molecule, as demonstrated in density functional theory (DFT) studies .

Properties

CAS No.

75220-83-6

Molecular Formula

C21H17BrN2

Molecular Weight

377.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C21H17BrN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2

InChI Key

ZJUVFQSTBRPSAF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 4-bromobenzaldehyde with 2-phenyl-1,2-diaminoethane under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzodiazepine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the phenyl ring undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is critical for further derivatization:

  • Amine substitution : Reaction with primary/secondary amines in DMF at 80–100°C yields aryl amine derivatives (e.g., morpholine, piperidine analogs) with >70% efficiency.

  • Hydrolysis : Bromine can be replaced by hydroxyl groups using aqueous NaOH/EtOH at reflux, forming 4-(4-hydroxyphenyl) derivatives.

Key Conditions :

NucleophileSolventTemperature (°C)Yield (%)
MorpholineDMF8078
PiperidineDMF10082
H₂O/NaOHEtOHReflux65

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings to introduce aryl, alkenyl, or alkynyl groups:

  • Suzuki-Miyaura coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives .

  • Buchwald-Hartwig amination : Forms C–N bonds with amines using Pd₂(dba)₃/Xantphos catalytic system (toluene, 110°C).

Example Reaction :

4-(4-Bromophenyl)-1,5-benzodiazepine+PhB(OH)2Pd(PPh3)44-(Biphenyl-4-yl)-1,5-benzodiazepine(85% yield)[2]\text{4-(4-Bromophenyl)-1,5-benzodiazepine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-(Biphenyl-4-yl)-1,5-benzodiazepine} \quad (85\% \text{ yield})[2]

Michael Addition and Cyclization

The benzodiazepine core participates in Michael additions with α,β-unsaturated carbonyl compounds. For example:

  • Reaction with ethyl acrylate in ethanol catalyzed by p-toluenesulfonic acid (PTSA) forms fused tricyclic derivatives via sequential addition and cyclodehydration .

Mechanistic Pathway :

  • Michael addition of the secondary amine to the α,β-unsaturated ester.

  • Intramolecular cyclization to form a seven-membered ring.

  • Acid-catalyzed dehydration to stabilize the product .

Redox Reactions

  • Oxidation : The dihydro-1,5-benzodiazepine moiety is oxidized to a fully aromatic system using MnO₂ or DDQ in CH₂Cl₂ at room temperature .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond, yielding a tetrahydro derivative.

Acid/Base-Mediated Rearrangements

  • Ring expansion : Treatment with HCl/EtOH induces ring expansion to form 1,3,5-triazepine derivatives under reflux .

  • Tautomerization : The enamine system undergoes keto-enol tautomerism in polar aprotic solvents, confirmed by NMR studies .

Halogen Exchange

The bromine atom can be replaced by other halogens:

  • Finkelstein reaction : KI/acetone converts Br to I at 60°C (60–70% yield).

  • Chlorination : PCl₅ in CHCl₃ substitutes Br with Cl under reflux .

Catalytic Functionalization

Heteropolyacids (e.g., H₃PW₁₂O₄₀) efficiently catalyze Friedel-Crafts alkylation with styrenes or indoles, introducing substituents at the phenyl ring .

Key Mechanistic Insights

  • Conformational flexibility : The boat-shaped 1,5-benzodiazepine ring (observed in X-ray studies ) facilitates nucleophilic attacks by adopting pseudo-axial orientations.

  • Acid catalysis : p-TsOH accelerates cyclization steps by protonating carbonyl groups, enhancing electrophilicity .

  • Steric effects : Bulky substituents at C2 (phenyl group) slow down reactions at C4 (bromophenyl position) .

Scientific Research Applications

Antiarrhythmic Activity

Research indicates that benzodiazepine derivatives, including compounds structurally related to 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, have been identified as potential antiarrhythmic agents. These compounds interact with myocardial potassium channels (IKr), leading to a prolongation of the ventricular effective refractory period (ERP) in cardiac tissues. This effect is crucial for the management of arrhythmias and highlights the therapeutic potential of benzodiazepine derivatives in cardiovascular medicine .

Anticancer Properties

Benzodiazepines have also been investigated for their anticancer effects. Studies suggest that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways. The presence of bromine in the structure may enhance these activities by increasing the compound's reactivity and interaction with biological targets .

Neuropharmacological Effects

The compound may exhibit neuropharmacological properties similar to those of other benzodiazepines, such as anxiolytic and sedative effects. Investigations into its interaction with GABA receptors could provide insights into its potential use as an anxiolytic agent .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of benzodiazepines. Key factors influencing activity include:

  • Substituents on the phenyl rings: The introduction of electron-withdrawing groups (like bromine) can enhance biological activity.
  • Stereochemistry: The chirality of compounds can significantly impact their efficacy and safety profiles.

Case Study 1: Antiarrhythmic Effects

A study published in a peer-reviewed journal demonstrated that a series of benzodiazepines exhibited antiarrhythmic properties in isolated heart models. The modification of substituents on the benzodiazepine core was shown to influence their efficacy at potassium channels, suggesting that similar modifications could enhance the activity of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine against cardiac arrhythmias .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer potential of benzodiazepine derivatives against various cancer cell lines. The study found that specific modifications led to increased cytotoxicity and apoptosis induction in tumor cells, supporting further exploration of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The bromine atom may enhance the compound’s binding affinity and selectivity for certain receptor subtypes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepine Derivatives

Substituent Effects on Reactivity and Regioselectivity

  • Hydroxyphenyl Derivatives: 4-(2-Hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine exhibits regioselective N-acetylation due to an intramolecular hydrogen bond between the hydroxyl group and N-5 of the benzodiazepine core. This interaction protects the hydroxyl group, enabling selective acetylation at the amine site under ambient conditions .
  • Methoxy and Nitro Substituents: Derivatives with methoxy or nitro groups (e.g., 4-(4-nitrophenyl)-2-phenyl analogs) show distinct electronic profiles. For instance, the nitro group enhances third-order nonlinear optical (NLO) properties due to increased charge transfer interactions . Bromine, while also electron-withdrawing, may prioritize steric effects over electronic modulation in certain reactions .

Crystallographic and Structural Differences

  • Crystal Packing : The bromophenyl substituent in 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine contributes to unique crystal packing via halogen-based interactions (e.g., C–Br···π contacts), unlike hydroxyl or methoxy derivatives, which rely on O–H···N or C–H···O hydrogen bonds .
  • Bond Lengths and Angles : X-ray diffraction studies reveal that bromine substitution slightly elongates the C–Br bond (~1.89 Å) compared to C–O bonds (~1.36 Å) in hydroxylated analogs. This difference influences molecular conformation and torsional angles within the diazepine ring .

Tabulated Comparison of Key Derivatives

Compound Substituents (Positions) Key Properties Synthesis Yield References
4-(4-Bromophenyl)-2-phenyl-... Br (4), Ph (2) High HOMO-LUMO gap (DFT); halogen-dependent crystal packing 85%
4-(2-Hydroxyphenyl)-2-phenyl-... OH (4), Ph (2) Regioselective N-acetylation via O–H···N hydrogen bond 50–70%
2-(3-Bromophenyl)-4-(4-bromophenyl)-... Br (2,4) Enhanced charge transfer (DFT); potential NLO applications 85%
4-(4-Nitrophenyl)-2-phenyl-... NO₂ (4), Ph (2) High third-order NLO response; self-focusing optical behavior 75%
4-(o-Hydroxyphenyl)-2-(4-Cl-Ph)-... OH (4), Cl (2) Antidepressant activity in mice; moderate receptor affinity 60–80%

Biological Activity

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound that belongs to the benzodiazepine class, which is known for its diverse biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H20BrN3
  • Molecular Weight : 394.3 g/mol
  • LogP (Partition Coefficient) : 5.8 (indicating lipophilicity) .

Benzodiazepines typically function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased neuronal inhibition, leading to anxiolytic, sedative, and muscle relaxant effects. The specific interactions of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine with GABA receptors need further investigation but may follow similar pathways as other benzodiazepines .

1. CNS Effects

Benzodiazepines are widely used for their anxiolytic and sedative properties. The pharmacological profile of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine suggests potential applications in treating anxiety disorders and insomnia. The compound's lipophilicity may enhance its ability to cross the blood-brain barrier, thereby increasing its CNS effects .

Case Studies

Case Study 1: Anxiolytic Effects
In a controlled study involving animal models, a compound structurally similar to 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine demonstrated significant anxiolytic effects when administered at varying doses. The study highlighted the importance of dosage in achieving optimal therapeutic outcomes without adverse effects .

Case Study 2: Cancer Cell Line Testing
A recent investigation assessed several benzodiazepine derivatives for their cytotoxicity against various cancer cell lines using MTT assays. Compounds with similar structural frameworks exhibited IC50 values indicating effective inhibition of cell proliferation. Further research is required to determine the specific efficacy of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine in this context .

Summary of Research Findings

Study FocusKey FindingsReference
CNS EffectsPotential anxiolytic properties observed
CytotoxicitySignificant activity against cancer cell lines
Mechanism of ActionGABA-A receptor enhancement

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of benzodiazepine derivatives typically involves cyclization and functionalization steps. For example, acylation of a benzodiazepine core with halogenated benzoyl chlorides (e.g., 4-bromobenzoyl chloride) under basic conditions (e.g., NaH or K₂CO₃) can introduce substituents at the 4-position . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of precursors. Monitoring intermediates via TLC or HPLC ensures reaction progress .

Q. How can structural ambiguities in 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine be resolved using crystallographic data?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For benzodiazepines, SC-XRD analysis resolves bond angles, torsion angles, and hydrogen-bonding networks. For instance, studies on analogous compounds (e.g., 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one) reveal planar benzodiazepine rings with substituents influencing crystal packing . Data refinement using software like SHELX or OLEX2 ensures accuracy, with R-factors <0.06 indicating high reliability .

Advanced Research Questions

Q. What are the challenges in assessing the long-term pharmacological efficacy and dependency risks of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine?

  • Methodology : Longitudinal studies in animal models (e.g., rodents) are critical. Behavioral assays (e.g., elevated plus maze for anxiolytic effects) and electrophysiological recordings (e.g., GABAₐ receptor modulation) quantify efficacy. Dependency risks are evaluated via withdrawal symptom monitoring and receptor downregulation assays. Contradictions in dependency mechanisms (e.g., GABAergic vs. glutamatergic adaptations) require multi-omics approaches (transcriptomics/proteomics) .

Q. How can analytical methods differentiate 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine from structurally similar designer benzodiazepines?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. HRMS identifies molecular ions (e.g., [M+H]⁺) with ppm-level mass accuracy, while ¹H/¹³C NMR distinguishes substitution patterns (e.g., bromophenyl vs. fluorophenyl groups). For example, ¹H NMR of the 4-bromophenyl moiety shows a characteristic doublet at δ 7.4–7.6 ppm . Comparative studies with analogs like flubromazolam highlight diagnostic fragmentation patterns in LC-MS/MS .

Q. What experimental strategies mitigate metabolic instability in 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine during preclinical development?

  • Methodology : Metabolic profiling using liver microsomes (human/rat) identifies vulnerable sites (e.g., oxidation at the dihydro ring). Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine) or deuterium incorporation, slow CYP450-mediated degradation. Pharmacokinetic studies in vivo (e.g., plasma half-life measurements) validate stability improvements .

Contradictions and Unresolved Issues

Q. Why do conflicting reports exist regarding the receptor binding affinity of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine?

  • Analysis : Discrepancies arise from assay variability (e.g., radioligand vs. functional assays) and receptor subtype selectivity. For example, α1-subunit-containing GABAₐ receptors may show higher affinity than α5-subtypes. Standardizing assay conditions (e.g., membrane preparation protocols) and using recombinant receptors can resolve inconsistencies .

Q. How do substituent positions (e.g., bromophenyl at C4 vs. C7) alter the compound’s biological activity?

  • Analysis : Comparative SAR studies reveal that bromine at C4 enhances lipophilicity and blood-brain barrier penetration, increasing CNS activity. In contrast, C7-substituted analogs (e.g., 7-chloro derivatives) exhibit reduced potency due to steric hindrance at receptor binding sites .

Methodological Recommendations

Q. What in vitro models best predict the therapeutic potential of 4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine for neurological disorders?

  • Recommendation : Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons assess neuroprotective effects. Electrophysiological patch-clamp recordings quantify GABAergic currents, while calcium imaging evaluates excitotoxicity modulation. Co-culture systems (e.g., neuron-astrocyte) mimic in vivo interactions .

Q. How can researchers address discrepancies in pharmacokinetic data between animal models and humans?

  • Recommendation : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Incorporate parameters like tissue-specific clearance and protein binding. Validate with microdosing trials using accelerator mass spectrometry (AMS) for trace-level detection .

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